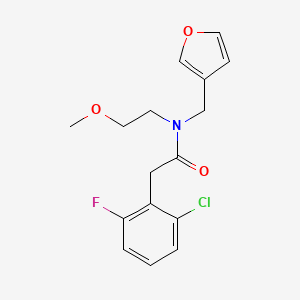

2-(2-chloro-6-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFNO3/c1-21-8-6-19(10-12-5-7-22-11-12)16(20)9-13-14(17)3-2-4-15(13)18/h2-5,7,11H,6,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMPUGSDBGYKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:

Formation of the chloro-fluorophenyl intermediate: This step involves the halogenation of a phenyl ring to introduce chlorine and fluorine atoms at specific positions.

Attachment of the furan ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Formation of the acetamide moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Optimization of reaction conditions: To maximize yield and purity, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled.

Use of continuous flow reactors: These reactors allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acetamide group can be reduced to form corresponding amines.

Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer properties. The following sections detail these findings.

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, a study evaluating structurally related Mannich bases reported cytotoxicity against human colon cancer cell lines, with some compounds demonstrating potency several times greater than standard treatments like 5-fluorouracil .

Case Study: Cytotoxicity Evaluation

A comparative analysis of the cytotoxic effects of this compound against multiple cancer cell lines revealed:

- Cell Lines Tested : Huh-7 (hepatoma), Jurkat (T-cell leukemia), and L6 (rat skeletal muscle).

- Results : The compound exhibited IC50 values significantly lower than those for established anticancer agents, indicating a strong potential for therapeutic application.

Synthesis and Production Methods

The synthesis typically involves multi-step organic reactions:

- Starting Material : An appropriate substituted aniline undergoes acylation to introduce the acetamide group.

- Cross-Coupling Reactions : Furan and methoxyethyl groups are introduced through reactions such as Suzuki or Stille coupling under palladium catalysis.

- Optimization for Industrial Production : Continuous flow reactors may be employed to enhance yield and efficiency.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide depends on its specific application:

Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.

Pathways Involved: The compound may interact with signaling pathways, influencing cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Key Observations:

Phenyl Ring Substitutions: The target compound’s 2-chloro-6-fluoro substitution pattern contrasts with mono-substituted phenyl rings (e.g., 4-chloro in 1b or 2-ethyl-6-methyl in agrochemical analogs ). In FPR2 agonists (), methoxybenzyl substituents on the acetamide nitrogen are critical for receptor activation , whereas the target’s furan-3-ylmethyl group introduces aromatic heterocyclic character, which may alter binding kinetics.

N-Substituent Effects: The 2-methoxyethyl chain in the target compound shares similarities with the 2-methoxy-1-methylethyl group in ’s agrochemical compound . Both substituents likely enhance hydrophilicity compared to purely alkyl or aryl groups. Furan-3-ylmethyl vs.

Biological and Agrochemical Relevance :

- Anticancer candidates () utilize carbamoyl-linked aryl groups, whereas the target’s direct furan substitution may streamline synthesis while maintaining pharmacophore integrity .

- In herbicides like alachlor (), methoxymethyl and diethylphenyl groups optimize soil mobility and weed selectivity . The target’s chloro-fluoro-phenyl moiety could reduce environmental persistence compared to alachlor’s diethylphenyl group.

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison (Based on Structural Analogues)

Discussion:

- LogP and Solubility : The target’s methoxyethyl group may reduce LogP compared to purely aromatic N-substituents (e.g., 1b in ), enhancing aqueous solubility .

- Metabolic Stability : The furan ring in the target compound is susceptible to oxidative metabolism, whereas methoxybenzyl groups () or carbamoyl linkages () offer greater stability .

- Target Engagement : While FPR2 agonists rely on methoxybenzyl groups for receptor interaction , the target’s furan and chloro-fluoro-phenyl groups may favor alternative targets, such as kinases or ion channels.

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide is a novel organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C19H20ClFNO2

- Molecular Weight : 377.86 g/mol

- Structural Features : The compound features a chloro group, a fluoro group, and functional groups such as furan and methoxyethyl, which may influence its interaction with biological systems.

Mechanisms of Biological Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit various biological activities, including:

- Antimicrobial Activity : The presence of halogens (chlorine and fluorine) and heterocycles (furan) may enhance the compound's interaction with microbial targets.

- Anticancer Properties : Structural analogs have shown promise in inhibiting cancer cell proliferation through modulation of specific signaling pathways.

- Anti-inflammatory Effects : Compounds with similar frameworks have been linked to the inhibition of inflammatory mediators.

Antimicrobial Activity

A study examining the antimicrobial properties of related compounds indicated that the presence of halogenated phenyl groups significantly enhances antibacterial activity against Gram-positive bacteria. The structural similarity suggests that our compound may exhibit comparable effects, although specific data on this compound is limited.

Anticancer Activity

Research on structurally similar acetamides has demonstrated their potential as anticancer agents. For instance, a derivative with a similar backbone was reported to inhibit mPGES-1, an enzyme implicated in cancer progression, with an IC50 value of 8 nM . This suggests that our compound could similarly target pathways involved in tumor growth and metastasis.

Anti-inflammatory Properties

Compounds featuring furan rings have been associated with anti-inflammatory effects. A related study found that modifications in the acetamide structure led to significant reductions in pro-inflammatory cytokines in vitro. This supports the hypothesis that our compound may also possess anti-inflammatory properties through similar mechanisms .

Case Studies

Several case studies have investigated compounds with structural similarities. Notably:

- Case Study 1 : A derivative of 2-chloro-6-fluorophenyl acetamide was tested for its efficacy against non-small cell lung cancer (NSCLC). Results indicated a dose-dependent reduction in cell viability, suggesting potential therapeutic applications in oncology .

- Case Study 2 : A furan-containing acetamide demonstrated significant anti-inflammatory effects in animal models of rheumatoid arthritis, leading to reduced joint swelling and pain .

Comparative Analysis

To better understand the biological activity of our compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Chloro and Fluoro | Antimicrobial |

| Compound B | Furan and Acetamide | Anticancer |

| Compound C | Methoxyethyl Group | Anti-inflammatory |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(2-chloro-6-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide in academic laboratories?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Substitution Reactions : Start with a halogenated aromatic precursor (e.g., 2-chloro-6-fluorophenyl derivatives) and perform nucleophilic substitution under alkaline conditions to introduce the furan-3-ylmethyl group (similar to , where 3-chloro-4-fluoronitrobenzene reacts with 2-pyridinemethanol under basic conditions) .

Amide Formation : Use a condensing agent (e.g., DCC or EDC) to facilitate the reaction between the chloroacetate intermediate and the N-(2-methoxyethyl)amine moiety. This step may require optimization of solvent polarity (e.g., DMF or THF) and temperature ( highlights condensation reactions using cyanoacetic acid) .

Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization to isolate the pure product. Monitor reaction progress via TLC or HPLC.

Q. How can researchers reliably characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. For example, the 2-chloro-6-fluorophenyl group will show distinct aromatic splitting patterns, while the furan and methoxyethyl groups will exhibit characteristic shifts (e.g., furan protons at δ 6.3–7.4 ppm, methoxy at δ ~3.3 ppm) ( and provide examples of NMR assignments for similar acetamides) .

- IR Spectroscopy : Validate the presence of amide C=O stretches (~1650–1680 cm) and ether C-O stretches (~1100 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy.

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data reported for chloroacetamide derivatives across studies?

- Methodological Answer :

- Standardized Assay Design : Use isogenic cell lines or enzyme preparations to minimize variability. For pesticidal activity (as suggested by and ), employ consistent model organisms (e.g., Arabidopsis for herbicidal studies) .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., alachlor or metolachlor from ) to identify trends in substituent effects .

- Computational Validation : Perform molecular docking to predict binding affinities to target proteins (e.g., acetolactate synthase for herbicidal activity) and compare with experimental IC values .

Q. How can structure-activity relationship (SAR) models be developed for N-substituted chloroacetamides with complex substitution patterns?

- Methodological Answer :

- Systematic Substitution Studies : Synthesize analogs with variations in the aromatic (e.g., chloro vs. fluoro positioning) and alkyl groups (e.g., methoxyethyl vs. ethoxymethyl). compares analogs with thiazole and imidamido groups, highlighting the impact of heterocyclic substituents .

- QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structural features with activity. Validate models using leave-one-out cross-validation.

- Molecular Dynamics Simulations : Study conformational flexibility and solvent accessibility of substituents to explain activity differences (e.g., furan vs. pyridine rings) .

Q. What experimental approaches can address challenges in quantifying byproducts during the synthesis of multi-substituted acetamides?

- Methodological Answer :

- Advanced Chromatography : Use UPLC-MS with a C18 column to separate and identify byproducts (e.g., detected byproduct 3 via NMR during synthesis) .

- Reaction Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., switching from DCM to acetonitrile) to suppress side reactions.

- Kinetic Studies : Monitor reaction progression via in-situ IR or Raman spectroscopy to identify intermediate formation stages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.